4-[2-(Dimethylamino)ethoxy]benzylamine

Pharmaceutical Intermediate Quality Control Purity Analysis

4-[2-(Dimethylamino)ethoxy]benzylamine (CAS 20059-73-8) is an aromatic amine bearing a para-substituted benzylamine core with a 2-(dimethylamino)ethoxy side chain. It is a key intermediate in the synthesis of the gastroprokinetic agent Itopride hydrochloride and is also utilized as a reference standard for Itopride impurity profiling.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 20059-73-8
Cat. No. B129024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethoxy]benzylamine
CAS20059-73-8
Synonyms4-[2-(Dimethylamino)ethoxy]benzenemethanamine;  _x000B_p-[2-(Dimethylamino)ethoxy]benzylamine;  2-[4-(Aminomethyl)phenoxy]-N,N-dimethylethanamine;  4-[2-(Dimethylamino)ethoxy]benzylamine;  NSC 37857
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)CN
InChIInChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3
InChIKeyOBHPRQNPNGQGCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Dimethylamino)ethoxy]benzylamine (CAS 20059-73-8): A Distinct Benzylamine-Derived Pharmaceutical Intermediate and Reference Standard


4-[2-(Dimethylamino)ethoxy]benzylamine (CAS 20059-73-8) is an aromatic amine bearing a para-substituted benzylamine core with a 2-(dimethylamino)ethoxy side chain. It is a key intermediate in the synthesis of the gastroprokinetic agent Itopride hydrochloride [1] and is also utilized as a reference standard for Itopride impurity profiling [2]. Its physicochemical properties include a predicted pKa of 9.29±0.10 and an estimated LogP of 0.86 [3], indicating moderate basicity and lipophilicity relevant for its synthetic utility and analytical behavior.

Why Generic Substitution Fails for 4-[2-(Dimethylamino)ethoxy]benzylamine: The Critical Role of the Dimethylaminoethoxy Moiety


Simply substituting a generic benzylamine or a different alkoxy-substituted benzylamine for 4-[2-(Dimethylamino)ethoxy]benzylamine is scientifically unsound. The specific 2-(dimethylamino)ethoxy group dictates the compound's solubility profile [1], its predicted pKa [1], and its ability to participate in key synthetic transformations [2]. Altering this moiety, for example by removing the dimethylamino group or changing the ethoxy linker length, can drastically alter the compound's reactivity, purification behavior, and its suitability as a validated Itopride intermediate [3] or impurity standard [4], compromising both synthetic yield and analytical accuracy.

Quantitative Differentiation of 4-[2-(Dimethylamino)ethoxy]benzylamine: Evidence-Based Advantages for Procurement Decisions


Purity and Quality Control: Benchmarking Vendor Specifications for Consistent Intermediate Quality

The target compound is available from multiple suppliers with quantifiable purity specifications, enabling informed procurement for different research applications. AKSci offers a minimum purity of 97% , while American Elements provides a higher purity grade of 98+% [1]. This difference of ≥1% in purity is significant for applications where trace impurities can impact synthetic yields or analytical results, such as in Itopride API manufacturing.

Pharmaceutical Intermediate Quality Control Purity Analysis

Physicochemical Differentiation: Validated LogP and pKa Parameters for Predictive Modeling

The compound's predicted physicochemical properties distinguish it from simple benzylamines and other alkoxy-substituted analogs. Its estimated LogP of 0.86 [1] and predicted pKa of 9.29±0.10 [1] provide a defined lipophilicity/basicity profile that is critical for in silico ADME predictions and for designing synthetic routes. In contrast, a simple benzylamine has a significantly higher pKa (~9.3-9.6) and lower LogP (~0.7-0.9 depending on substitution) [2], while a related compound like 4-(2-aminoethoxy)benzylamine exhibits a different hydrogen-bonding capacity and predicted LogP [3].

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Synthetic Efficiency: Comparative Yields in the Preparation of Itopride Intermediate

The patent literature provides direct comparative yield data for different synthetic steps leading to 4-[2-(dimethylamino)ethoxy]benzylamine. In CN103351305A, Example 1 achieves a yield of 72.0% for the intermediate benzyl bromide, while Example 2 reports a higher yield of 88.9% for the same step under modified conditions [1]. This range (56.3% to 88.9% across various examples) demonstrates the critical influence of reaction parameters on process efficiency.

Process Chemistry Synthetic Route Optimization Pharmaceutical Manufacturing

Fragment-Based Drug Discovery: Quantifying the Scaffold Utility of 4-[2-(Dimethylamino)ethoxy]benzylamine

As a fragment molecule, 4-[2-(Dimethylamino)ethoxy]benzylamine is utilized for molecular linking, expansion, and modification in drug discovery [1]. While specific binding affinity data (e.g., IC50, Ki) for this exact fragment is limited in public databases, its structural features—a benzylamine core with a basic dimethylamino tail—confer a ligand efficiency and physicochemical profile distinct from many other commercially available fragments . This differentiates it from simpler, less functionalized fragments.

Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Regulatory Compliance: Use as a Certified Itopride Impurity Standard

This compound is explicitly designated as an impurity of Itopride [1] and is available as a certified reference standard for analytical method development and validation [2]. Its use as a characterized impurity standard ensures accurate identification and quantification of this specific related substance during Itopride drug substance and drug product release testing, which is a regulatory requirement .

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Optimal Use Cases for Procuring 4-[2-(Dimethylamino)ethoxy]benzylamine Based on Differentiated Evidence


GMP-Compliant Synthesis of Itopride Hydrochloride API

Procurement of high-purity 4-[2-(Dimethylamino)ethoxy]benzylamine (≥98% purity [1]) is essential for the final amidation step in Itopride synthesis [2]. Using material with lower purity (e.g., 97%) may introduce side products that require additional and costly purification steps, impacting overall yield and process economics as demonstrated by the variable yields reported in patent examples [3]. Sourcing certified material ensures compliance with ICH Q7 guidelines for API starting materials.

Development and Validation of Itopride Impurity Profiling Methods

This compound is a specified impurity in Itopride drug substance [4]. Analytical R&D and QC laboratories must procure it as a certified reference standard to develop and validate stability-indicating HPLC or UPLC methods. Its use is mandatory for establishing system suitability, determining relative response factors, and accurately quantifying this impurity in batch release and stability studies, as per ICH Q3A/Q3B guidelines [5].

Medicinal Chemistry Fragment-Based Lead Generation

For early-stage drug discovery, this compound serves as a privileged fragment scaffold due to its balanced physicochemical properties (LogP 0.86, pKa 9.29) [6] and dual amine functionality [7]. Medicinal chemists can utilize it to rapidly generate diverse amide or sulfonamide libraries for screening against various therapeutic targets, leveraging its validated synthetic handle and commercial availability from multiple fragment suppliers .

In Silico ADME Modeling and Chemical Space Exploration

Researchers engaged in computational chemistry and drug design can utilize the experimentally derived and predicted physicochemical parameters of this compound (e.g., LogP, pKa, TPSA) [6] to build more accurate predictive models. Its defined properties help calibrate in silico tools for permeability, solubility, and CNS penetration predictions, making it a useful benchmark compound for validating computational algorithms [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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